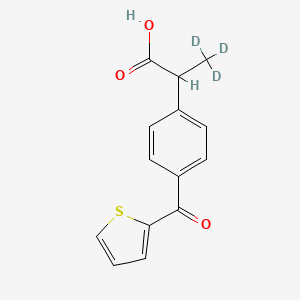

![molecular formula C12H26O3Si B563331 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 CAS No. 1184976-30-4](/img/structure/B563331.png)

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

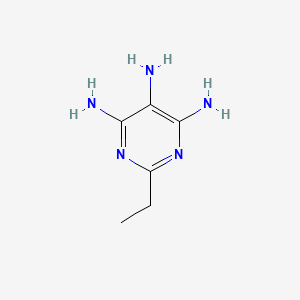

The tert-Butyldimethylsilyl group is a protective group used in organic synthesis. It is often used to protect alcohols during chemical reactions .

Synthesis Analysis

The TBDMS group can be added to an alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is usually carried out in a solvent like dimethylformamide (DMF) .Molecular Structure Analysis

The TBDMS group has the formula (CH3)3CSi(CH3)2 . It adds significant bulk to the molecule when used as a protective group.科学的研究の応用

Environmental and Analytical Aspects

Environmental Behavior and Fate of Methyl tert-Butyl Ether (MTBE) : Studies on MTBE, a compound related by its structural motif of tert-butyl groups, shed light on its environmental fate, including high water solubility and weak sorption to subsurface solids. These properties suggest MTBE and structurally similar compounds might be persistent in aquatic environments. The review by Squillace et al. (1997) emphasizes MTBE's environmental persistence and its limited biodegradation under anaerobic conditions, highlighting the challenges in remediation efforts for such compounds (Squillace et al., 1997).

Adsorption Studies for Environmental Remediation : The research on adsorption methods for removing MTBE from water, as reviewed by Vakili et al. (2017), can offer insights into techniques that might be effective for similar compounds. This review compiles various adsorbents evaluated for MTBE elimination, suggesting potential strategies for mitigating water pollution caused by ethers and similar oxygenates (Vakili et al., 2017).

Biodegradation and Bioremediation

Biodegradation and Fate of Ethers : The review on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater by Thornton et al. (2020) provides a comprehensive overview of microorganisms capable of degrading ETBE, a compound structurally related to MTBE. The pathways and microbial genes involved in ETBE metabolism could offer parallels for studying the biodegradation mechanisms of similar compounds (Thornton et al., 2020).

Review of MTBE Biodegradation : Fiorenza and Rifai (2003) provide a conclusive review of MTBE biotransformation and mineralization, highlighting aerobic and increasing evidence of anaerobic biotransformation. This review discusses the metabolic intermediates and enzymes involved in MTBE degradation, potentially offering a model for the biodegradation of structurally related compounds (Fiorenza & Rifai, 2003).

作用機序

- The tert-butyldimethylsilyloxy group (TBDMS) suggests that it may be involved in protecting hydroxyl groups in organic synthesis . This protective group is commonly used to shield alcohols during chemical reactions.

Target of Action

Mode of Action

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O3Si/c1-10(13)15-12(5,6)9-14-16(7,8)11(2,3)4/h9H2,1-8H3/i5D3,6D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKNFHFYZZINOG-SCPKHUGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CO[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO[Si](C)(C)C(C)(C)C)(C([2H])([2H])[2H])OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661843 |

Source

|

| Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6 | |

CAS RN |

1184976-30-4 |

Source

|

| Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)

![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B563250.png)

![6-hydroxy-1-methyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B563258.png)